N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 923121-47-5
VCID: VC11855812
InChI: InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-14-7-10-18-16(11-14)17(23)12-19(26-18)13-5-8-15(25-4)9-6-13/h5-12H,1-4H3,(H,22,24)
SMILES: CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

CAS No.: 923121-47-5

Cat. No.: VC11855812

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide - 923121-47-5

Specification

CAS No. 923121-47-5
Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C21H21NO4/c1-21(2,3)20(24)22-14-7-10-18-16(11-14)17(23)12-19(26-18)13-5-8-15(25-4)9-6-13/h5-12H,1-4H3,(H,22,24)
Standard InChI Key VZDUTTFWNAJGPP-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC
Canonical SMILES CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC

Introduction

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a synthetic organic compound belonging to the chromone family. Chromones are widely recognized for their diverse biological activities and applications in medicinal chemistry. This compound features a chromone core substituted with a methoxyphenyl group at position 2 and a dimethylpropanamide moiety at position 6, making it an intriguing candidate for pharmacological research.

Structural Overview

The molecular structure of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide can be described as follows:

  • Core Structure: 4H-chromen-4-one (chromone nucleus)

  • Substituents:

    • Methoxyphenyl group at position 2

    • Dimethylpropanamide group at position 6

The chromone nucleus serves as a pharmacophore in many biologically active compounds, including those with antihistaminic, anti-inflammatory, and antioxidant properties.

Synthesis

The synthesis of compounds containing the chromone skeleton typically involves methods such as:

  • Condensation Reactions: Condensation of salicylaldehydes with β-ketoesters under acidic or basic conditions.

  • Functionalization: Introduction of substituents like methoxyphenyl and amide groups through nucleophilic substitution or amidation reactions.

For N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide, the synthesis likely involves:

  • Starting with a chromone derivative.

  • Functionalizing the chromone ring to introduce the methoxyphenyl group.

  • Coupling with a dimethylpropanoyl chloride or similar reagent to form the final amide product.

Biological Significance

Chromone derivatives, including this compound, exhibit various biological activities due to their ability to interact with enzymes and receptors. Notable activities include:

  • Antihistaminic Activity:

    • Chromones stabilize mast cells and block histamine release, making them effective in allergic conditions .

    • Compounds with similar structures have shown significant inhibition of histamine-induced contractions in guinea pig ileum models.

  • Anti-inflammatory Properties:

    • Chromones inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.

    • Molecular docking studies suggest that derivatives of chromones may act as potential inhibitors of pro-inflammatory pathways .

  • Antioxidant Potential:

    • The presence of electron-donating groups (e.g., methoxy) enhances radical-scavenging activity.

    • Chromones are known to protect against oxidative stress by neutralizing free radicals .

Applications

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide is a promising lead compound for drug development in the following areas:

  • Asthma and Allergy Treatment:

    • Its structural similarity to disodium cromoglycate suggests potential as a mast cell stabilizer .

  • Anti-Cancer Research:

    • Chromone derivatives have demonstrated antiangiogenic properties by inhibiting vascular endothelial growth factor receptors (VEGFR) .

  • Neuroprotective Agents:

    • Antioxidant properties make it suitable for combating neurodegenerative diseases like Alzheimer's .

Analytical Data

The characterization of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide involves techniques such as:

TechniqueData/Findings
Melting PointTypically determined using open capillary tubes for purity confirmation .
IR SpectroscopyKey peaks include C=O stretching (~1650 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) .
NMR SpectroscopyProton signals for methoxy (-OCH₃), aromatic protons, and amide hydrogens .
Mass SpectrometryMolecular ion peak confirms molecular weight; fragmentation patterns analyzed .

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